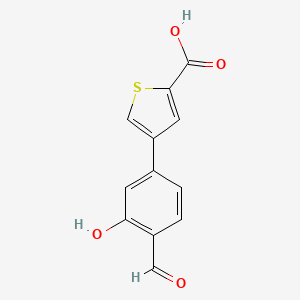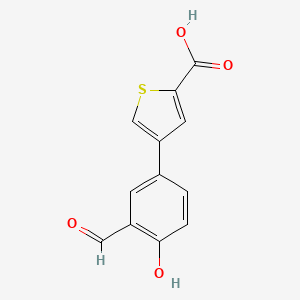
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% (abbreviated as 5-CMPF) is an aromatic compound used in a variety of applications. It is a white crystalline solid with a faint odor and is soluble in water and alcohol. 5-CMPF is a useful reagent for organic synthesis and is used in the production of pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in various reactions and as a corrosion inhibitor in petroleum products.
Applications De Recherche Scientifique
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including aryl amines and aryl sulfonamides. It has also been used as a catalyst in the synthesis of polymers and in the degradation of polymers. Additionally, 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pharmaceuticals, and other chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is not fully understood, but it is believed to involve the formation of an active intermediate species. This intermediate species is thought to be responsible for the catalytic activity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. It is also believed that the intermediate species is capable of undergoing a variety of reactions, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% are not well understood. It is known to be a mild irritant to the skin and eyes, but the exact mechanism of action is unknown. It has also been found to be toxic to aquatic organisms, but the exact mechanism of toxicity is also unknown.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is a mild irritant, so it is less likely to cause harm to laboratory personnel. The main limitation of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so it is difficult to predict the results of experiments using this compound.
Orientations Futures
Future research on 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% should focus on improving the understanding of its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on the toxicity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% to aquatic organisms, as well as its potential applications in the synthesis of pharmaceuticals and other chemicals. Additionally, research should focus on developing safer and more efficient methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. Finally, further research should be conducted on the potential uses of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in the production of polymers and dyes.
Méthodes De Synthèse
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is typically synthesized through the reaction of 4-chloro-2-methylphenol and formic acid. The reaction is typically performed in aqueous solution at pH 3-4, using a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at temperatures ranging from 60°C to 80°C and is typically complete in 2-3 hours. The product is then isolated by filtration and crystallization.
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPSHSLIPYTDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685197 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261902-79-7 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














